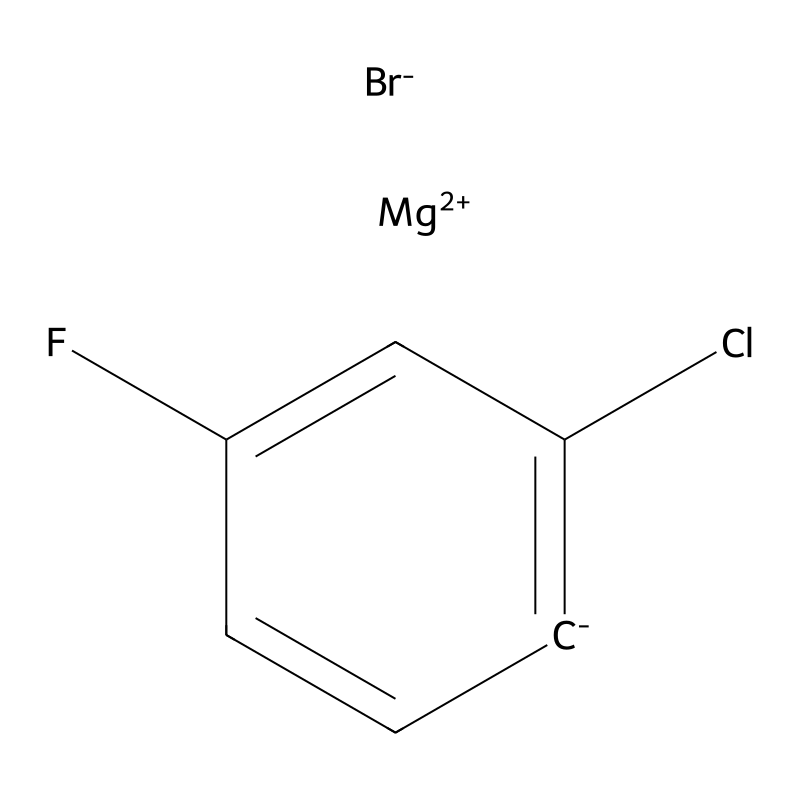(2-Chloro-4-fluorophenyl)magnesium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(2-Chloro-4-fluorophenyl)magnesium bromide is an organomagnesium compound, specifically a Grignard reagent, with the chemical formula CHBrClF·Mg. It is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, which contributes to its unique reactivity and potential applications in organic synthesis. This compound is typically used in various synthetic pathways due to its ability to act as a nucleophile, facilitating the formation of carbon-carbon bonds.
As a Grignard reagent, (2-Chloro-4-fluorophenyl)magnesium bromide readily participates in nucleophilic addition reactions. It can react with carbonyl compounds to form alcohols upon hydrolysis. The general reaction can be described as follows:
where R represents the (2-chloro-4-fluorophenyl) group. Additionally, it can undergo coupling reactions with electrophiles, such as alkyl halides or other aryl halides, contributing to the synthesis of more complex organic molecules.
The synthesis of (2-chloro-4-fluorophenyl)magnesium bromide typically involves the reaction of 2-chloro-4-fluorobromobenzene with magnesium in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The general procedure is as follows:
- Preparation: Anhydrous conditions are essential; hence, all glassware should be dried and purged with nitrogen or argon.
- Reaction: Magnesium turnings are added to a solution of 2-chloro-4-fluorobromobenzene in dry ether.
- Stirring: The mixture is stirred at room temperature until the magnesium dissolves completely, indicating the formation of the Grignard reagent.
This method allows for high yields of the desired compound when performed under controlled conditions.
(2-Chloro-4-fluorophenyl)magnesium bromide is primarily utilized in organic synthesis for:
- Carbon-Carbon Bond Formation: It serves as a nucleophile in reactions with electrophiles.
- Synthesis of Pharmaceuticals: Its derivatives may be used in the development of new drugs due to their unique chemical properties.
- Material Science: It can be involved in the synthesis of advanced materials through polymerization reactions.
Interaction studies involving (2-chloro-4-fluorophenyl)magnesium bromide focus on its reactivity with various electrophiles and its role in forming intermediates crucial for further synthetic transformations. The presence of halogen substituents influences its reactivity profile, making it an interesting candidate for further research into its interaction mechanisms.
Several compounds share structural similarities with (2-chloro-4-fluorophenyl)magnesium bromide, including:
- (2-Bromo-4-fluorophenyl)magnesium bromide: Similar reactivity but may exhibit different selectivity due to the bromine substituent.
- (3-Chloro-5-fluorophenyl)magnesium bromide: Exhibits distinct reactivity patterns due to the position of substituents on the phenyl ring.
- (4-Chlorophenyl)magnesium bromide: Lacks fluorine; thus, it may have different electronic properties affecting its nucleophilicity.
Unique Characteristics
The uniqueness of (2-chloro-4-fluorophenyl)magnesium bromide lies in its specific combination of electron-withdrawing and electron-donating groups, which can enhance its reactivity compared to other Grignard reagents. The presence of both chloro and fluoro groups allows for greater versatility in synthetic applications while potentially improving biological activity through enhanced interactions with biological targets.








